molecular formula C32H29N5O3S B11670416 N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11670416
M. Wt: 563.7 g/mol
InChI Key: FTNZDWMOIZSYHH-FMFFXOCNSA-N
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Description

N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (hereafter referred to as Compound A) is a hybrid molecule combining a substituted benzylidene acetohydrazide backbone with a 1,2,4-triazole sulfanyl moiety. This compound belongs to a class of hydrazide derivatives known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. Its structure features a 3-(benzyloxy)-4-methoxyphenyl group linked via an E-configured methylidene bridge to a hydrazide chain, which is further connected to a 4-(4-methylphenyl)-5-phenyl-1,2,4-triazole ring through a sulfanyl group. Such structural complexity allows for unique interactions with biological targets, making it a subject of interest in medicinal chemistry .

Properties

Molecular Formula

C32H29N5O3S

Molecular Weight

563.7 g/mol

IUPAC Name

N-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C32H29N5O3S/c1-23-13-16-27(17-14-23)37-31(26-11-7-4-8-12-26)35-36-32(37)41-22-30(38)34-33-20-25-15-18-28(39-2)29(19-25)40-21-24-9-5-3-6-10-24/h3-20H,21-22H2,1-2H3,(H,34,38)/b33-20+

InChI Key

FTNZDWMOIZSYHH-FMFFXOCNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=C(C=C3)OC)OCC4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The triazole ring is formed by cyclizing thiosemicarbazide intermediates. For example, 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is synthesized by reacting substituted hydrazides with carbon disulfide under basic conditions. In a representative protocol:

  • Potassium dithiocarbazinate salt is generated by treating benzoic acid hydrazide with carbon disulfide in ethanolic potassium hydroxide.

  • Cyclization with hydrazine hydrate at reflux yields the triazole-3-thiol derivative.

Reaction conditions:

  • Solvent: Ethanol

  • Temperature: 80°C (reflux)

  • Time: 4–6 hours

  • Yield: 68–75%.

Sulfanyl Group Functionalization

The thiol group (-SH) is converted to a sulfanyl (-S-) moiety via alkylation or nucleophilic substitution. For instance, reacting the triazole-3-thiol with 2-chloroacetohydrazide in the presence of a base (e.g., K₂CO₃) introduces the sulfanylacetohydrazide sidechain.

Critical parameters :

  • Base: Potassium carbonate

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 60°C

  • Time: 3 hours

  • Yield: 82%.

Preparation of the Acetohydrazide Precursor

The 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide intermediate is synthesized through hydrazinolysis of esters or direct coupling with hydrazine.

Hydrazinolysis of Ethyl Acetate Derivatives

Ethyl 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is reacted with excess hydrazine hydrate (99%) in ethanol under reflux:

Optimized conditions :

  • Hydrazine hydrate: 3 equivalents

  • Solvent: Absolute ethanol

  • Temperature: 80°C

  • Time: 5 hours

  • Yield: 89%.

Direct Coupling via Acid Chlorides

Alternative routes involve converting carboxylic acids to acid chlorides (using oxalyl chloride or thionyl chloride), followed by reaction with hydrazine. For example:

  • 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is treated with oxalyl chloride in methylene chloride to form the acid chloride.

  • The acid chloride is added dropwise to a chilled (-70°C) slurry of hydrazine in methylene chloride.

Key findings :

  • Dilute hydrazine solutions (14% v/v in CH₂Cl₂) reduce bis-hydrazide byproducts to <5%.

  • Slow addition (3–5 hours) minimizes exothermic side reactions.

Condensation to Form the Schiff Base

The final step involves condensing the acetohydrazide with 3-(benzyloxy)-4-methoxybenzaldehyde to form the hydrazone (Schiff base).

Acid-Catalyzed Condensation

A catalytic amount of acetic acid in ethanol promotes imine formation:

Conditions :

  • Catalyst: Glacial acetic acid (0.1 equiv)

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Time: 8 hours

  • Yield: 76%.

Solvent and Stoichiometry Effects

  • Methanol or tetrahydrofuran (THF) reduces yields by 15–20% compared to ethanol.

  • A 1:1 molar ratio of hydrazide to aldehyde is optimal; excess aldehyde promotes side products.

Purification and Characterization

Recrystallization

The crude product is recrystallized from ethanol or ethyl acetate to achieve >98% purity.

Chromatographic Methods

Silica gel column chromatography (eluent: ethyl acetate/petroleum ether, 3:7) resolves residual aldehydes or bis-hydrazides.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, NH), 8.42 (s, 1H, CH=N), 7.25–7.78 (m, aromatic H).

  • IR (KBr) : 1665 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N).

Challenges and Mitigation Strategies

Byproduct Formation

  • Bis-hydrazides : Formed via over-alkylation during hydrazide synthesis. Mitigated by using dilute hydrazine and controlled acid chloride addition.

  • Oxidation of thiols : Avoided by conducting reactions under nitrogen atmosphere.

Scale-Up Considerations

  • Exothermic reactions : Gradual addition of reagents and jacketed reactors maintain temperatures below 70°C.

  • Solvent recovery : Ethanol and methylene chloride are distilled and reused to reduce costs.

Comparative Analysis of Methods

StepMethod 1 (Hydrazinolysis)Method 2 (Acid Chloride)
Yield 89%74%
Purity 98%95%
Byproducts <2%5%
Reaction Time 5 hours8 hours
Cost ModerateHigh

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyloxy or methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing triazole moieties exhibit notable antimicrobial properties. N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has been synthesized and evaluated for its effectiveness against a range of bacterial strains. In vitro studies have shown that this compound demonstrates significant inhibitory effects on gram-positive and gram-negative bacteria. The triazole ring is crucial for its biological activity, as it enhances the compound's interaction with microbial enzymes essential for their survival.

Anti-inflammatory Potential

In silico docking studies have suggested that this compound may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The structure of this compound allows it to fit into the active site of 5-LOX effectively, which could lead to reduced inflammation in various diseases such as asthma and arthritis .

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. The presence of the triazole and hydrazide functionalities is known to contribute to cytotoxic effects against cancer cell lines. Research has shown that derivatives of similar structures can induce apoptosis in cancer cells by disrupting cellular signaling pathways .

Fungicidal Properties

The triazole group is widely recognized for its fungicidal activity. Compounds similar to this compound have been explored as potential agricultural fungicides. These compounds can inhibit the growth of various fungal pathogens affecting crops, thereby enhancing agricultural productivity and crop protection.

Plant Growth Regulators

There is potential for this compound to act as a plant growth regulator. Its ability to modulate hormonal pathways in plants could lead to improved growth rates and resistance to environmental stressors .

Synthesis of Functional Materials

The unique chemical structure of this compound can be utilized in the synthesis of novel materials with specific electronic or optical properties. For instance, incorporating this compound into polymer matrices may enhance their mechanical strength or thermal stability.

Photovoltaic Applications

Research into organic photovoltaics has identified compounds with triazole structures as promising candidates for improving energy conversion efficiencies. The incorporation of this compound into photovoltaic cells could lead to enhanced light absorption and charge transport properties.

Mechanism of Action

The mechanism of action of N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Key Observations :

  • Halogenated substituents (e.g., bromo-, chloro-) enhance lipophilicity and target binding in hydrophobic pockets .
  • Bulky groups (e.g., tert-butyl, allyl) improve metabolic stability but may reduce solubility .
  • The triazole-sulfanyl moiety in Compound A distinguishes it from non-triazole analogues like STK287794, which lack heterocyclic components .

Physicochemical Properties

Comparative data on solubility, molecular weight, and logP values:

Compound Molecular Weight logP (Predicted) Aqueous Solubility
Compound A ~563.65 g/mol 4.8 Low (≤10 µM)
Compound in 436.53 g/mol 5.4 Moderate (~50 µM)
Compound in 325.38 g/mol 3.1 High (>100 µM)

Analysis :

  • Compound A ’s higher molecular weight and logP correlate with reduced solubility, a common challenge in drug development for triazole-containing derivatives .
  • Simplified analogues (e.g., ) exhibit better solubility but lack the triazole-sulfanyl motif critical for target specificity .

Biological Activity

N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, including antimicrobial properties, anticancer effects, and mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is C24H22N4O2SC_{24}H_{22}N_{4}O_{2}S with a molecular weight of 430.5 g/mol. The structure features a triazole ring, which is known for its pharmacological activity.

PropertyValue
Molecular Formula C24H22N4O2S
Molecular Weight 430.5 g/mol
IUPAC Name This compound
InChI Key YWDJYQUWTKUPHO-MFKUBSTISA-N

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial and fungal strains. For instance:

  • Bacterial Inhibition : The compound exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum Inhibitory Concentration (MIC) values have been reported at concentrations as low as 16 µg/mL for certain strains .
  • Fungal Activity : The compound has shown effectiveness against fungal pathogens including Candida albicans and Aspergillus niger, with MIC values ranging from 8 to 16 µg/mL .

Anticancer Properties

The anticancer properties of this compound have been explored in various cancer cell lines:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. It affects cell cycle regulation by modulating cyclin-dependent kinases .
  • Case Studies : In vitro studies on hepatocellular carcinoma cell lines demonstrated that the compound inhibits proliferation and induces morphological changes indicative of apoptosis. Notably, it downregulates pro-metastatic factors such as MMP9 and integrin α7 .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/EffectReference
AntibacterialStaphylococcus aureusMIC = 16 µg/mL
AntifungalCandida albicansMIC = 8 µg/mL
AnticancerHepatocellular carcinomaInduces apoptosis

Q & A

Basic: What are the key synthetic strategies for preparing this compound, and how can purity be optimized?

The synthesis involves a multi-step process:

  • Step 1 : Condensation of substituted benzaldehyde derivatives (e.g., 3-benzyloxy-4-methoxybenzaldehyde) with 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide under acidic conditions (e.g., glacial acetic acid) .
  • Step 2 : Reflux in ethanol or dimethylformamide (DMF) to facilitate hydrazone formation .
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform:methanol gradients) ensures >95% purity .
    Critical Parameters : Reaction temperature (60–80°C), stoichiometric ratios (1:1.2 hydrazide:aldehyde), and inert atmosphere (N₂) to prevent oxidation .

Basic: Which spectroscopic techniques are essential for structural elucidation?

  • 1H/13C NMR : Assigns protons and carbons in the hydrazone moiety (δ 8.5–9.0 ppm for imine proton) and aromatic regions .
  • IR Spectroscopy : Confirms C=N (1640–1660 cm⁻¹) and S–C (650–700 cm⁻¹) bonds .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error .
    Data Cross-Validation : Compare with analogs (e.g., chloro- or bromo-substituted derivatives) to resolve ambiguities in overlapping signals .

Basic: What structural features govern its reactivity and biological activity?

The compound’s activity arises from:

  • Triazole Core : Participates in π-π stacking and hydrogen bonding with biological targets .

  • Hydrazone Linker : Enables tautomerism, influencing redox properties .

  • Substituent Effects :

    SubstituentPositionImpact
    Benzyloxy3-arylEnhances lipophilicity and membrane permeability
    4-Methylphenyl (Triazole)R-groupModulates steric bulk and enzyme binding

Advanced: How can reaction yields be improved when scaling up synthesis?

Challenges : Low yields (40–60%) due to side reactions (e.g., hydrolysis of hydrazone).
Solutions :

  • Microwave-Assisted Synthesis : Reduces reaction time (2–4 hrs vs. 12–24 hrs) and improves yield by 15–20% .
  • Catalytic Optimization : Use p-toluenesulfonic acid (PTSA) instead of acetic acid for faster imine formation .
  • In Situ Monitoring : TLC (chloroform:methanol 7:3) or inline IR to detect intermediates and adjust conditions .

Advanced: What computational methods predict its binding affinity to biological targets?

  • Molecular Docking (AutoDock/Vina) : Models interactions with enzymes (e.g., cyclooxygenase-2) via triazole and hydrazone motifs .
  • DFT Calculations : Optimizes geometry and electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant activity .
  • MD Simulations : Assesses stability of ligand-protein complexes (e.g., 50 ns trajectories in GROMACS) .

Advanced: How should researchers resolve contradictions in reported biological activities?

Case Example : Discrepancies in antimicrobial IC₅₀ values (5–50 µM across studies).
Methodology :

  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., 4-chlorophenyl vs. 4-methylphenyl triazoles) to isolate substituent effects .
  • Assay Standardization : Use common protocols (e.g., broth microdilution for MIC) and control strains (e.g., S. aureus ATCC 25923) .
  • Meta-Analysis : Pool data from ≥3 independent studies to identify trends .

Advanced: What mechanistic insights exist for its enzyme inhibition?

  • Competitive Inhibition : Triazole sulfanyl group binds to ATP pockets in kinases (e.g., EGFR), validated via Lineweaver-Burk plots .
  • Redox Activity : Hydrazone moiety scavenges ROS (e.g., •OH, O₂•⁻) in antioxidant assays (IC₅₀ 12.5 µM in DPPH assay) .
  • Metal Chelation : Forms stable complexes with Cu²+/Fe³+, disrupting microbial metalloenzymes .

Advanced: How do solvent and pH conditions affect its stability in biological assays?

  • pH-Dependent Degradation : Hydrazone bond hydrolyzes at pH < 3 or >10; stability optimized at pH 7.4 (PBS buffer) .

  • Solvent Effects :

    SolventHalf-Life (25°C)
    DMSO>72 hrs
    Water6–8 hrs
    Ethanol24–36 hrs
    Recommendation : Use fresh DMSO stock solutions (<1 week old) for in vitro assays .

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